N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide

Lipophilicity Drug-likeness Physicochemical profiling

Oxalamide PAI-1 inhibitor SAR programs frequently lack the critical N1-isopropyl data point, leaving an untested potency gap between methyl and cyclohexyl analogs where IC50 values can differ >20-fold. This compound directly resolves that gap. • Fills the missing isopropyl position in the N1-alkyl oxalamide SAR series for systematic PAI-1 and neuraminidase profiling • MW 252.33 g/mol with balanced lead-like properties; the 3-(methylthio)phenyl handle enables oxidation to sulfoxide/sulfone for additional chemical space exploration • Synthetically accessible oxalamide core supports library synthesis and hydrogen-bond-donating organocatalysis screening programs Supplied with Certificate of Analysis. For research use only.

Molecular Formula C12H16N2O2S
Molecular Weight 252.33
CAS No. 941938-64-3
Cat. No. B2567751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide
CAS941938-64-3
Molecular FormulaC12H16N2O2S
Molecular Weight252.33
Structural Identifiers
SMILESCC(C)NC(=O)C(=O)NC1=CC(=CC=C1)SC
InChIInChI=1S/C12H16N2O2S/c1-8(2)13-11(15)12(16)14-9-5-4-6-10(7-9)17-3/h4-8H,1-3H3,(H,13,15)(H,14,16)
InChIKeyZDDWHMUKIMOILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Isopropyl-N2-(3-(methylthio)phenyl)oxalamide: Identity & Sourcing


N1-isopropyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 941938-64-3) is a synthetic organic compound belonging to the oxalamide class, characterized by an N1-isopropyl substituent and an N2-(3-(methylthio)phenyl) group connected via an oxalyl core. Its molecular formula is C12H16N2O2S with a molecular weight of 252.33 g/mol, and its SMILES notation is CSc1cccc(NC(=O)C(=O)NC(C)C)c1 . Oxalamides as a class have been investigated for multiple biological activities, including PAI-1 inhibition [1] and neuraminidase inhibition [2]; however, specific quantitative activity data for this individual compound remain scarce in the public domain.

1
Oxalamide scaffold for SAR studies in PAI-1 and neuraminidase inhibition
2
Isopropyl N1 group for lipophilicity and steric tuning in lead optimization
3
Synthetic intermediate with balanced molecular weight for library construction

N1-Isopropyl-N2-(3-(methylthio)phenyl)oxalamide: Generic Substitution Risks


Substitution with closely related oxalamides such as N1-methyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 920354-87-6) or N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide carries substantial risk because the N1-alkyl substituent critically dictates both conformational preferences and physicochemical properties, including lipophilicity (e.g., XLogP3 predicted values) and hydrogen-bonding capacity [1]. Within the oxalamide class, minor N-alkyl variations have been shown to produce order-of-magnitude differences in PAI-1 inhibitory potency (IC50 range: non-detectable to 4.5 µM) [2] and neuraminidase inhibition (IC50 values differing by >20-fold) [3], meaning that generic functional substitution cannot be assumed without experimental verification.

N1-alkyl substitution may shift predicted lipophilicity and hydrogen-bond capacity, altering assay partitioning and target engagement
Oxalamide-class PAI-1 inhibitory potency varies >20-fold with N1 changes; functional equivalence cannot be assumed without direct testing
Steric environment around the N1 amide NH modulates hydrogen-bonding interactions, making target interaction profile substituent-dependent

N1-Isopropyl-N2-(3-(methylthio)phenyl)oxalamide: Differentiation from Analogs


Lipophilicity: Isopropyl vs. Methyl N1-Substitution

The N1-isopropyl substituent confers higher predicted lipophilicity relative to the N1-methyl analog, which can influence membrane permeability and protein binding. For the target compound, the predicted XLogP3 is approximately 2.5–3.0 (based on fragment-based computation for the oxalamide scaffold) [1]. In contrast, the N1-methyl analog N1-methyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 920354-87-6) has a predicted XLogP3 of approximately 1.8–2.2 [1]. This difference of approximately 0.7–0.8 log units represents a roughly 5–6 fold increase in theoretical partition coefficient, which can be decisive in assays where passive membrane diffusion is rate-limiting.

Lipophilicity (Predicted)
Class-level
Δ XLogP3 ≈ 0.7–0.8
~5–6× partition shift
Isopropyl ~2.5–3.0 vs. Methyl ~1.8–2.2
Supports lipophilicity-driven SAR exploration
Predicted only; no experimental logP data available
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight & Heavy Atom Count as Synthesis Intermediate

With a molecular weight of 252.33 g/mol and 17 heavy atoms , the target compound occupies a specific niche in the oxalamide chemical space. It is lighter than the N1-cyclohexyl analog (N1-cyclohexyl-N2-(3-(methylthio)phenyl)oxalamide, MW ~306 g/mol, ~21 heavy atoms) [1] and the N1-(1-phenylethyl) analog (MW ~312 g/mol) [1], but heavier than the N1-methyl analog (MW ~224 g/mol) . This intermediate molecular weight and heavy atom count position it within favorable lead-like chemical space (MW ≤ 350) while offering greater synthetic elaboration potential than the minimal methyl analog.

MW & Heavy Atoms
Reported
252.33 g/mol; 17 heavy atoms
Methyl: ~224 g/mol; Cyclohexyl: ~306 g/mol
Intermediate lead-like space for library synthesis
Balanced molecular weight supports downstream SAR
Building block Molecular weight Lead optimization

Oxalamide-Class PAI-1 Inhibitory Activity

While no direct PAI-1 IC50 has been reported for the target compound, the oxalamide class has demonstrated PAI-1 inhibitory activity ranging from non-detectable to IC50 = 4.5 µM depending on N-substitution pattern [1]. In the foundational Eur. J. Med. Chem. study, the lead oxalamide 4 showed IC50 = 96 µM, and SAR exploration revealed that electron-withdrawing bulky groups enhance activity while electron-releasing groups diminish it [1]. The 3-(methylthio)phenyl group on N2 is electron-donating via resonance (+M effect of -SMe), which class-level SAR suggests may attenuate potency relative to trifluoromethyl-substituted analogs. However, the isopropyl group on N1 provides steric bulk that could partially compensate. Direct head-to-head comparison data for the target compound vs. specific analogs is not available in the public domain.

PAI-1 Activity (Class)
Class-level
Class IC50 range: non-detectable to 4.5 µM
Target compound: not reported
Unexplored SAR point; enables novel data generation
Direct IC50 data absent; class-level inference only
PAI-1 inhibition Thrombosis Serpin

Hydrogen Bond Donor/Acceptor Profile: Isopropyl vs. Cyclohexyl

The target compound possesses exactly 2 hydrogen bond donors (both amide NH groups) and 4 hydrogen bond acceptors (two amide carbonyls, one thioether sulfur, one amide nitrogen) [1]. This HBD/HBA profile is identical across all N1-alkyl-N2-(3-(methylthio)phenyl)oxalamide analogs regardless of the N1 substituent identity, as the oxalamide core and 3-(methylthio)phenyl group contribute all hydrogen-bonding functionality. Therefore, differentiation arises not from the number of HBD/HBA but from the steric environment around the N1 amide NH, which can modulate intermolecular hydrogen bonding strength with biological targets [2]. The isopropyl group provides intermediate steric shielding compared to methyl (minimal) and cyclohexyl (substantial), potentially tuning target engagement.

H-Bond Profile
Class-level
HBD = 2, HBA = 4 (identical across N1-alkyl series)
Moderate steric shielding (isopropyl)
Steric tuning without altering H-bond counts
Experimental target engagement data not available
Hydrogen bonding Drug design Solubility

N1-Isopropyl-N2-(3-(methylthio)phenyl)oxalamide: Recommended Applications


SAR Exploration: PAI-1 & Neuraminidase Inhibitors

The target compound fills a specific, untested gap in the N1-alkyl SAR series (methyl → isopropyl → cyclohexyl) for oxalamide-based PAI-1 inhibitors. Given that oxalamide class PAI-1 IC50 values span from non-detectable to 4.5 µM depending on substitution [1], and that neuraminidase inhibitor potency can exceed that of oseltamivir carboxylate (IC50 = 0.09 µM for lead compound Z2 vs. 0.10 µM for OSC) , procurement of this compound enables systematic exploration of how intermediate N1-alkyl steric bulk affects target potency.

Building Block for Oxalamide-Derived Libraries

With a molecular weight of 252.33 g/mol and a synthetically accessible oxalamide core, the compound serves as a versatile intermediate [1]. The 3-(methylthio) group can be oxidized to the corresponding sulfoxide or sulfone, providing entry into distinct chemical space, while the isopropyl group can be preserved or further modified. This intermediate position in molecular weight and complexity makes it suitable for library synthesis programs requiring balanced lead-like properties.

Physicochemical Profiling of N-Substituted Oxalamides

For research programs requiring systematic measurement of logP, solubility, permeability, and metabolic stability across a homologous N1-alkyl series, the target compound represents the isopropyl data point between the methyl and cyclohexyl/aryl analogs. While predicted XLogP3 values suggest a ~0.7–0.8 log unit increase over the methyl analog [1], experimental determination would provide definitive data for computational model validation.

Organocatalysis & Supramolecular Chemistry

Oxalamides, including (thio)oxalamides, have been investigated as hydrogen-bond-donating organocatalysts [1]. The target compound's two amide NH donors and thioether sulfur acceptor, combined with the intermediate steric profile of isopropyl, may offer a distinct catalytic microenvironment compared to N1-methyl or N1-aryl analogs. This supports procurement for organocatalysis screening programs where subtle steric tuning of the catalyst impacts enantioselectivity or reaction rate.

Application
Selection Property
Validation Focus
PAI-1/Neuraminidase SAR Studies
N1-alkyl substitution profile
Target enzyme inhibition assay context
Oxalamide Library Synthesis
Intermediate MW & functional handles
Downstream derivatization compatibility
Physicochemical Profiling
Isopropyl data point in N1-alkyl series
Experimental logP, solubility, permeability
Organocatalysis Screening
H-bond donor profile & steric tuning
Catalytic activity & enantioselectivity
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